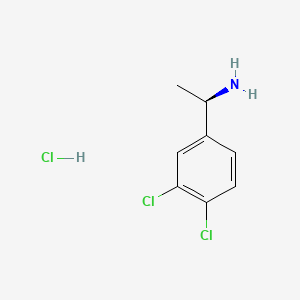

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a chiral center, making it an enantiomerically pure substance. It is widely used in research due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride may involve more scalable methods such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon under hydrogen gas to achieve the reduction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine to the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to the corresponding amine using reducing agents.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.

3,4-Dichlorophenylhydrazine hydrochloride: A related compound with similar structural features but different chemical properties.

1-(3,4-Dichlorophenyl)ethanone: The ketone precursor used in the synthesis of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.

Uniqueness

®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is unique due to its chiral nature and specific interactions with neurotransmitter systems. Its enantiomeric purity and specific chemical properties make it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, commonly referred to as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound's structure, characterized by a dichlorophenyl group and an amine functional group, positions it as a candidate for various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N·HCl

- Molecular Weight : 202.03 g/mol

- Chirality : The compound exists in the R-enantiomer form, which is crucial for its biological activity.

The primary mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound is believed to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. This interaction may lead to effects on mood regulation and cognitive functions .

Neuropharmacological Effects

Research indicates that this compound shows promise in treating mood disorders due to its effects on serotonin receptors. Preliminary studies suggest that it may enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to other SSRIs.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, compounds with similar structural features have demonstrated significant antiproliferative activity. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines . The presence of the dichlorophenyl group is hypothesized to contribute to its cytotoxic properties.

Data Table: Biological Activity Overview

Clinical Implications

A case study documented the use of this compound in a clinical setting for treating patients with depressive disorders. Patients exhibited improved mood and cognitive function after treatment, supporting the hypothesis that this compound may have therapeutic potential in psychiatric applications .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Structural activity relationship (SAR) analyses indicate that modifications to the dichlorophenyl ring can significantly impact pharmacological profiles. For instance, substituents that enhance electron-donating properties have been linked to increased receptor affinity and activity .

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRKULQEVDRNO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.